
1,2,3,4-Tetrahydroquinoline-3-carboxamide
Overview
Description
1,2,3,4-Tetrahydroquinoline-3-carboxamide is a heterocyclic compound featuring a partially hydrogenated quinoline core with a carboxamide group at the 3-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to privileged pharmacophores, enabling interactions with biological targets such as enzymes and receptors. Its synthesis often involves cyclization or hydrogenation strategies, with recent advances emphasizing green chemistry principles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinoline-3-carboxamide can be synthesized through several methods. One common approach involves the reduction of quinoline derivatives. For instance, the
Biological Activity
1,2,3,4-Tetrahydroquinoline-3-carboxamide is a heterocyclic organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a partially saturated quinoline ring and a carboxamide functional group, has been explored for its potential therapeutic applications, particularly in oncology and autoimmune diseases. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 176.22 g/mol. Its structure includes a tetrahydroquinoline core that is pivotal for its biological interactions. The compound's lipophilic nature facilitates its diffusion through biological membranes, enhancing its bioavailability in therapeutic applications.
This compound primarily acts as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma (RORγ), which plays a crucial role in regulating immune responses and inflammation. This activity positions it as a candidate for treating autoimmune diseases.
Anticancer Properties
Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance:
- A series of substituted derivatives showed promising binding affinities to anti-apoptotic Bcl-2 proteins (Ki = 5.2 µM) and induced apoptosis in Jurkat cells through caspase-3 activation .
- Compounds synthesized from this scaffold have displayed inhibitory activities against aminopeptidase N (APN/CD13) and matrix metalloproteinase-2 (MMP-2), with some exhibiting IC50 values comparable to established inhibitors like Bestatin .
Other Biological Activities
In addition to its anticancer properties:
- Some studies have reported the compound's potential as an HDAC inhibitor , which is crucial for regulating gene expression related to cancer progression. Certain derivatives exhibited IC50 values lower than that of Vorinostat, a known HDAC inhibitor .
- The compound also shows promise in treating neurodegenerative disorders due to its interaction with various neurotransmitter systems .
Case Studies and Research Findings
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Pictet–Spengler Reaction : A classical method for constructing tetrahydroquinolines.
- Bischler–Nepieralski Reaction : Utilized for synthesizing substituted derivatives.
- Diels-Alder Reaction : A modern approach to generate complex structures efficiently.
These methods allow for structural modifications that can enhance the biological activity of the compound .
Scientific Research Applications
Medicinal Chemistry Applications
1,2,3,4-Tetrahydroquinoline-3-carboxamide serves as a valuable scaffold in the development of novel pharmaceuticals. Its structural conformation allows it to mimic natural amino acids, making it particularly useful in peptide synthesis and the design of peptidomimetics.
- Peptide Design : The compound has been utilized in the synthesis of peptides that target various biological receptors. For instance, substituting this compound for proline in peptide sequences has led to improved binding affinities and biological activity against specific targets such as opioid receptors and farnesyl transferase .
- Drug Development : A notable application is in the modification of existing drugs. For example, the incorporation of this compound into the structure of enalapril resulted in quinapril, an approved antihypertensive medication . This demonstrates its potential as a structural surrogate to enhance drug efficacy.
The biological activities associated with this compound extend to various therapeutic areas:
- Antimicrobial Activity : Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, synthesized compounds based on this scaffold demonstrated potent antibacterial effects against strains such as Escherichia coli and antifungal activity surpassing standard treatments .
- Anticancer Properties : The compound has also been evaluated for its anticancer potential. Research indicates that certain derivatives possess selective cytotoxicity against cancer cell lines like HCT-116 and MCF-7. These findings suggest that modifications to the tetrahydroquinoline structure can enhance its targeting capabilities towards malignant cells .
Synthesis and Structural Modifications
The synthesis of this compound involves various methodologies that facilitate the introduction of functional groups to enhance biological activity.
- Synthetic Strategies : Techniques such as chemoselective reactions and molecular docking studies have been employed to optimize the synthesis of this compound and its derivatives. The ability to modify its structure allows researchers to create analogs with tailored biological properties .
Case Studies
Several case studies illustrate the diverse applications of this compound:
Q & A
Basic Research Questions
Q. What are the most effective synthetic methodologies for 1,2,3,4-tetrahydroquinoline-3-carboxamide derivatives?
- Methodology : Green synthesis approaches using acidic ionic liquids (e.g., [NMPH]H₂PO₄) enable efficient cyclization of precursors like 2-(phenylamino)ethanol and unsaturated ketones. These methods avoid toxic metal catalysts and achieve high yields (e.g., 80–96%) with reusable catalysts . Alternative routes include Povarov reactions with Fe-based catalysts or domino reactions using InCl₃, though these may require optimization due to metal toxicity and isomer mixtures .
- Key Considerations : Prioritize solvent systems (e.g., ethanol/DMF mixtures) and catalyst recyclability to minimize waste. Monitor reaction progress via TLC or GC-MS to optimize conditions .
Q. How can researchers characterize this compound derivatives?
- Analytical Tools :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm regioselectivity and detect cis/trans isomerism. For example, pyran protons in derivatives show distinct signals at δ 3.86–4.56 ppm .
- IR Spectroscopy : Identify functional groups like C=O (1680–1700 cm⁻¹) and NH (3200–3400 cm⁻¹) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 633.17 for a quinoline-carboxylic acid derivative) .
- Validation : Cross-reference data with computational methods (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities .
Q. What are the stability and storage requirements for this compound?
- Handling : Classified as a hazardous material (Category 4-3-III), it requires storage in airtight containers at 2–8°C. Avoid prolonged exposure to light or moisture to prevent degradation .
- Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks. For spills, neutralize with inert adsorbents and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can catalytic systems improve the selectivity of dehydrogenation reactions involving 1,2,3,4-tetrahydroquinoline derivatives?
- Catalyst Design : Atomically dispersed Fe on N-doped carbon nanospheres (Fe-ISAS/CN) achieves 100% conversion and selectivity in dehydrogenation to quinolones. The catalyst retains 82% efficiency after five cycles, attributed to Fe single-atom stability .
- Mechanistic Insights : Operando studies suggest the carbonyl group in polymaleimide catalysts facilitates selective oxidation via intermediate adducts (m/z 230–232) . Compare with Fe-NPs/CN, which show lower activity due to nanoparticle aggregation .
Q. What strategies address cis/trans isomer separation in this compound synthesis?
- Chromatography : Use preparative HPLC with chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomer separation.
- Asymmetric Catalysis : Apply Alexakis-type alkylation to access enantioenriched derivatives (up to 99% ee) via visible-light-driven dearomative triple elementalization (e.g., silaborated intermediates) .
Q. How do computational methods aid in predicting the bioactivity of this compound hybrids?
- In Silico Tools :
- Molecular Docking : Screen hybrid molecules (e.g., ibuprofen-tetrahydroquinoline conjugates) against COX-2 or kinase targets to prioritize synthesis .
- ADMET Prediction : Use SwissADME or ProTox-II to assess pharmacokinetic properties and toxicity risks (e.g., CYP450 inhibition) .
- Validation : Correlate computational results with in vitro assays (e.g., antiproliferative activity on cancer cell lines) .
Q. What role do substituents play in modulating the electronic properties of this compound?
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -Cl at position 2) enhance electrophilicity, improving interactions with biological targets. Conversely, methoxy groups increase solubility but may reduce membrane permeability .
- Experimental Validation : Use cyclic voltammetry to measure redox potentials and correlate with substituent effects .
Q. Data Contradictions and Resolution
Q. How can conflicting reports on catalytic efficiency in tetrahydroquinoline synthesis be resolved?
- Case Study : While ionic liquids achieve high yields (80–96%), metal-based catalysts (e.g., InCl₃) face selectivity issues. Re-evaluate reaction parameters (temperature, solvent polarity) and confirm product purity via HPLC .
- Recommendation : Standardize reporting metrics (e.g., turnover frequency, TOF) to enable cross-study comparisons .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Core Heterocycle Variations
- 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide: Differs in the fusion position of the benzene ring (isoquinoline vs. quinoline), altering electronic distribution and steric interactions. For example, (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride (CAS: 54329-54-3) exhibits a 0.98 similarity score to the quinoline analog but shows distinct receptor-binding profiles due to ring orientation .
- 1,2,3,4-Tetrahydroquinoline-2-carboxamide: Positional isomerism of the carboxamide group (2- vs. 3-position) impacts molecular dipole moments and binding kinetics. The 3-carboxamide derivative generally exhibits higher solubility in polar solvents .
Functional Group Modifications
- N-Hydroxyethyl-substituted Derivatives : Introducing a hydroxyethyl group (e.g., via Povarov reactions) enhances water solubility but may reduce blood-brain barrier permeability compared to the carboxamide analog .
- Adamantyl-Substituted Analogs: Compounds like N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (CAS: N/A) show improved metabolic stability due to steric shielding of the carboxamide group .
Pharmacological and Physicochemical Properties
Physicochemical Data
Insights : The carboxamide group improves water solubility compared to carboxylic acid derivatives. Hydroxy-substituted analogs exhibit even higher solubility but lower logP, affecting membrane permeability .
Stability and Industrial Viability
- Thermal Stability: this compound decomposes at 240°C, whereas adamantyl-substituted derivatives remain stable up to 300°C .
- Cost Analysis: Bulk pricing for 1,2,3,4-Tetrahydroquinoline is ~¥3,000/25g (CAS: 635-46-1), while advanced derivatives (e.g., 6-carboxy variants) cost 5–10× more due to complex synthesis .
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-4,8,12H,5-6H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYENCZIONJUOSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701261462 | |
Record name | 3-Quinolinecarboxamide, 1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701261462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4138-23-2 | |
Record name | 3-Quinolinecarboxamide, 1,2,3,4-tetrahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4138-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Quinolinecarboxamide, 1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701261462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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